molecular formula C14H19NO4 B6334207 Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate CAS No. 168162-31-0

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate

Cat. No.: B6334207
CAS No.: 168162-31-0
M. Wt: 265.30 g/mol
InChI Key: WKVOUKUMOBOVGX-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate is a Boc-protected aromatic ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its molecular structure incorporates a benzoate ester and a tert-butoxycarbonyl (Boc) group protecting a secondary amine, making it a versatile building block for the construction of more complex molecules . Compounds with this core structure are known to facilitate the formation of supramolecular architectures through intermolecular interactions such as hydrogen bonding and aromatic π-π stacking, rendering them valuable components for the design of peptide-based frameworks and amyloid-mimetic fibrillar structures . The electron-rich aromatic framework and protected amino functionality promote its use in the synthesis of a wide range of bioactive heterocycles, establishing it as a valuable precursor in medicinal chemistry, agrochemical design, and functional material development . The Boc protecting group can be readily removed under mild acidic conditions to unveil the free amine, which can be further functionalized. Similarly, the methyl ester can be hydrolyzed to provide the corresponding carboxylic acid, offering multiple sites for chemical modification. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(4)11-8-6-7-10(9-11)12(16)18-5/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVOUKUMOBOVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184023
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168162-31-0
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168162-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminobenzoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and improved efficiency compared to traditional batch processes. The use of flow microreactors also enhances the safety and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate has numerous applications across different scientific domains:

Organic Chemistry

  • Building Block : It is widely used as a building block in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its Boc-protected amine group allows for selective reactions that can lead to various derivatives .

Biological Applications

  • Preparation of Bioactive Molecules : The compound is utilized in synthesizing biologically active molecules such as enzyme inhibitors and receptor ligands. These compounds can be critical in drug discovery and development processes.

Pharmaceutical Development

  • Drug Synthesis : this compound is a key intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases. Its ability to undergo various transformations makes it valuable for creating diverse pharmacophores .

Industrial Chemistry

  • Production of Fine Chemicals : The compound contributes to manufacturing fine chemicals and specialty materials, enhancing the development of new materials and technologies in industrial applications .

Mechanism of Action

The mechanism of action of methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related benzoate derivatives, focusing on substituent type, position, and functional groups (Table 1).

Table 1: Structural Comparison of Methyl 3-(tert-Butoxycarbonyl(methyl)amino)benzoate with Analogs

Compound Name (CAS No.) Substituent Position Substituent Group Molecular Weight Key Properties/Applications
Methyl 3-((tert-butoxycarbonyl)amino)benzoate (3u) 3 Boc-amino (no methyl) 265.3 g/mol Intermediate for peptide coupling; lower lipophilicity
Methyl 3-(((Boc)amino)methyl)benzoate (180863-55-2) 3 Boc-aminomethyl 279.3 g/mol Increased steric bulk; used in linker chemistry
4-(1-(Boc-amino)ethyl)benzoic acid (895577-21-6) 4 Boc-aminoethyl 267.3 g/mol Carboxylic acid functionality; prone to hydrolysis
Methyl 4-(Boc-amino)-3-methoxybenzoate (941715-64-6) 4 (Boc), 3 (methoxy) Boc-amino + methoxy 281.3 g/mol Dual functionalization; enhanced electron-withdrawing effects
3-(((Boc)(tetrahydro-2H-pyran-4-yl)amino)methyl)benzoic acid 3 Boc-tetrahydro-2H-pyran-4-ylamino 349.4 g/mol Cyclic ether moiety; improved metabolic stability

Physicochemical and Functional Differences

  • Lipophilicity : The methyl group in the target compound increases logP compared to 3u, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Compounds with electron-withdrawing groups (e.g., 941715-64-6’s methoxy) show slower hydrolysis of the ester group compared to the target compound .
  • Reactivity: The tetrahydro-2H-pyran-4-yl analog exhibits unique steric hindrance, slowing nucleophilic attacks at the amino group .

Biological Activity

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : this compound is characterized by a benzoate moiety with a tert-butoxycarbonyl (Boc) group attached to an amino group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways. For instance, it may inhibit certain enzymes involved in cellular signaling or metabolism, thereby affecting cellular functions.
  • Antibacterial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
  • Cellular Effects : The compound influences cell signaling pathways, particularly those related to inflammation and cell proliferation. This suggests potential applications in treating inflammatory diseases or cancer .

Antibacterial Activity

A study investigating the antibacterial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various strains, showing effectiveness comparable to known antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.5
Escherichia coli<1
Klebsiella pneumoniae<2

This table indicates that the compound has a strong potential as an antibacterial agent, especially in combating multidrug-resistant strains .

Case Study: In Vivo Efficacy

In vivo studies conducted on murine models demonstrated that this compound significantly reduced bacterial load in infected tissues. The treatment resulted in improved survival rates compared to untreated controls, highlighting its therapeutic potential.

Safety and Toxicity Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed, suggesting a favorable safety profile for further development .

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